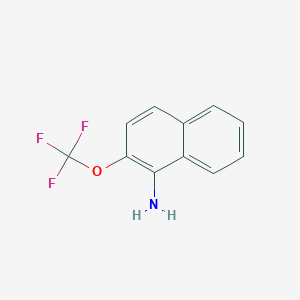

1-Amino-2-(trifluoromethoxy)naphthalene

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H8F3NO |

|---|---|

Molecular Weight |

227.18 g/mol |

IUPAC Name |

2-(trifluoromethoxy)naphthalen-1-amine |

InChI |

InChI=1S/C11H8F3NO/c12-11(13,14)16-9-6-5-7-3-1-2-4-8(7)10(9)15/h1-6H,15H2 |

InChI Key |

PHRZJZKAUQMAEO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2N)OC(F)(F)F |

Origin of Product |

United States |

Strategic Synthetic Methodologies for 1 Amino 2 Trifluoromethoxy Naphthalene

Regioselective Synthesis Approaches via Naphthalene (B1677914) Functionalization

Achieving the desired 1,2-substitution pattern on a naphthalene ring through direct functionalization is a primary synthetic challenge. The success of these strategies hinges on the directing effects of the substituents and the development of highly regioselective catalytic systems.

Direct Amination Protocols

Direct amination involves introducing an amino group onto a naphthalene ring already bearing a trifluoromethoxy group. For the target molecule, this would mean the amination of 2-(trifluoromethoxy)naphthalene at the C1 position. While the direct, one-step catalytic amination of naphthalene to naphthylamine has been explored using vanadium catalysts, achieving high regioselectivity on a substituted naphthalene remains a significant hurdle. rsc.org The trifluoromethoxy group at the C2 position is electron-withdrawing and would direct incoming electrophiles to the meta-positions (C5 and C7) and para-position (C6), making direct electrophilic amination at the C1 position challenging.

Alternative strategies, such as nucleophilic aromatic substitution (SNAr), are generally not feasible on an unactivated naphthalene ring. However, transition-metal-catalyzed C-H amination reactions have emerged as powerful tools. These reactions could potentially be applied, though the development of a catalyst system that selectively activates the C1-H bond in the presence of the C2-OCF₃ group would be necessary. Research into this specific transformation is not widely documented, requiring adaptation from more general C-H functionalization methodologies.

Trifluoromethoxylation Strategies

Introducing the trifluoromethoxy group onto a pre-existing 1-aminonaphthalene core is another viable regioselective approach. The trifluoromethoxy (OCF₃) group has become an increasingly important structural motif in pharmaceutical agents due to its unique electronic properties and impact on lipophilicity. nih.gov

Recent advances have focused on catalytic trifluoromethoxylation reactions. nih.gov These methods often employ transition metals or photoredox catalysis to generate a trifluoromethoxide source or a reactive trifluoromethoxy radical. nih.gov For the synthesis of the target compound, the key would be the regioselective trifluoromethoxylation of 1-aminonaphthalene at the C2 position. The amino group at C1 is an ortho-, para-director. Therefore, electrophilic-type trifluoromethoxylation might target the C2 and C4 positions. Separating the desired C2 isomer from the C4 isomer would be a critical step.

A potential pathway could be adapted from the synthesis of ortho-trifluoromethoxylated aniline (B41778) derivatives. nih.govresearchgate.net This involves the conversion of an N-aryl hydroxylamine (B1172632) to an N-aryl-N-(trifluoromethoxy)amine followed by an intramolecular OCF₃ migration to the ortho position. Applying this to the naphthalene system would involve:

Oxidation of 1-aminonaphthalene to 1-(hydroxylamino)naphthalene.

O-trifluoromethylation of the hydroxylamine.

Rearrangement to yield 1-Amino-2-(trifluoromethoxy)naphthalene.

This method offers a potential route to the desired regiochemistry, although its application to the naphthalene system requires specific investigation.

Multistep Synthesis Pathways from Accessible Precursors

Given the challenges of direct regioselective functionalization, multistep pathways starting from readily available precursors are often more practical. These routes involve either building the naphthalene core with the necessary functionalities or sequentially introducing the groups onto a simpler naphthalene starting material.

Construction of the Substituted Naphthalene Core

Synthesizing the substituted naphthalene ring system from acyclic or simpler cyclic precursors allows for the precise placement of functional groups. Various annulation strategies can be employed to construct the naphthalene core. researchgate.net For instance, a strategy could involve the cyclization of a suitably substituted phenyl derivative with a four-carbon chain. While general, this approach can be tailored to produce specific substitution patterns that might be difficult to achieve through direct functionalization. nih.govrsc.org A bespoke synthesis could be designed to place a precursor to the amino group (e.g., a nitro group) at the C1 position and a precursor to the trifluoromethoxy group (e.g., a hydroxyl group) at the C2 position, which are then converted in subsequent steps.

Sequential Introduction of Amino and Trifluoromethoxy Groups

A common and often more feasible strategy involves the stepwise functionalization of a simple naphthalene derivative, such as 2-naphthol (B1666908). The directing effects of the substituents are exploited at each stage to install the next group at the correct position.

A plausible synthetic sequence starting from 2-naphthol is outlined below:

Nitrosation or Nitration of 2-Naphthol: The hydroxyl group of 2-naphthol directs electrophilic substitution to the C1 position. Reaction with nitrous acid (generated in situ from sodium nitrite (B80452) and acid) yields 1-nitroso-2-naphthol.

Reduction to 1-Amino-2-naphthol (B1212963): The nitroso group is then reduced to an amino group. This can be achieved using various reducing agents, such as sodium dithionite (B78146) or through catalytic hydrogenation, to yield 1-amino-2-naphthol. chemicalbook.comconscientiabeam.com

Trifluoromethoxylation of the Hydroxyl Group: The final step is the conversion of the hydroxyl group of 1-amino-2-naphthol into a trifluoromethoxy group. This is the most challenging step. The amino group must often be protected (e.g., as an acetamide) to prevent side reactions. The protected 1-acetamido-2-naphthol can then be treated with reagents designed for trifluoromethoxylation of phenols. Reagents and conditions for this transformation have evolved, but can involve harsh conditions or specialized, expensive reagents.

The following table summarizes a potential multi-step pathway.

| Step | Starting Material | Reagents and Conditions | Intermediate/Product | Purpose |

| 1 | 2-Naphthol | 1. NaNO₂, HCl, H₂O, 0-5 °C | 1-Nitroso-2-naphthol | Introduction of a nitrogen-based functional group at C1. |

| 2 | 1-Nitroso-2-naphthol | Na₂S₂O₄, aq. NaOH or H₂, Pd/C | 1-Amino-2-naphthol | Reduction of the nitroso group to an amino group. |

| 3 | 1-Amino-2-naphthol | Acetic anhydride, pyridine | 1-Acetamido-2-naphthol | Protection of the reactive amino group. |

| 4 | 1-Acetamido-2-naphthol | Trifluoromethoxylation reagent (e.g., CF₃I/Cuprate systems or electrophilic CF₃O sources) | N-(2-(trifluoromethoxy)naphthalen-1-yl)acetamide | Conversion of the hydroxyl group to a trifluoromethoxy group. |

| 5 | N-(2-(trifluoromethoxy)naphthalen-1-yl)acetamide | Acid or base hydrolysis (e.g., aq. HCl, reflux) | This compound | Deprotection of the amino group. |

Green Chemistry Principles Applied to this compound Synthesis

Applying green chemistry principles to the synthesis of complex molecules like this compound is crucial for sustainable chemical manufacturing. unibo.it This involves optimizing reactions to reduce waste, energy consumption, and the use of hazardous materials.

Key areas for applying green principles include:

Catalysis: Utilizing catalytic methods, such as the direct C-H amination or trifluoromethoxylation mentioned earlier, is preferable to stoichiometric reagents. Catalysts reduce waste and can often operate under milder conditions. idosi.org

Solvent Choice: Traditional organic syntheses often use volatile and toxic organic solvents. Replacing these with greener alternatives like water, ethanol, or supercritical CO₂, or performing reactions under solvent-free conditions ("grindstone chemistry"), can significantly reduce environmental impact. ijcmas.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all reactant atoms into the final product is a core principle. One-pot or tandem reactions, where multiple transformations occur in a single reaction vessel, improve atom economy and reduce the need for intermediate purification steps, saving time, energy, and materials. researchgate.net

Energy Efficiency: Employing methods that proceed at ambient temperature and pressure, or using alternative energy sources like microwave or ultrasound irradiation, can lower the energy footprint of the synthesis. Continuous flow synthesis in microreactors can also offer better heat management and safety for highly exothermic reactions. researchgate.net

The multi-step synthesis from 2-naphthol, for example, could be made greener by replacing hazardous reducing agents with catalytic hydrogenation and by optimizing solvent use and energy inputs for the protection/deprotection and trifluoromethoxylation steps.

| Green Chemistry Principle | Application to Synthesis of this compound |

| Waste Prevention | Designing one-pot syntheses to minimize intermediate isolation and purification waste. researchgate.net |

| Atom Economy | Favoring addition and cyclization reactions over substitution and elimination reactions. |

| Less Hazardous Synthesis | Replacing toxic reagents with safer alternatives (e.g., using biocatalysis for specific steps). |

| Safer Solvents | Using water or bio-based solvents instead of chlorinated hydrocarbons. idosi.org |

| Energy Efficiency | Developing catalytic cycles that operate at lower temperatures and pressures. |

| Use of Renewable Feedstocks | Investigating starting materials derived from biomass, if possible. |

| Reduce Derivatives | Avoiding unnecessary protection/deprotection steps by using chemoselective reagents. |

| Catalysis | Employing transition metal or organocatalysts to replace stoichiometric reagents. rsc.org |

By integrating these principles, the synthesis of this compound can be shifted towards more environmentally benign and economically viable processes.

Catalytic Methodologies in the Synthesis of this compound

The practical synthesis of this compound is most effectively achieved through a two-stage process: the regioselective nitration of 2-(trifluoromethoxy)naphthalene to yield 1-nitro-2-(trifluoromethoxy)naphthalene, followed by the catalytic reduction of the nitro group to the desired amine.

Catalytic Nitration of 2-(Trifluoromethoxy)naphthalene

The introduction of a nitro group at the C1 position of 2-(trifluoromethoxy)naphthalene is a critical step. The trifluoromethoxy group (-OCF₃) is known to be electron-withdrawing and typically directs incoming electrophiles to the meta position in benzene (B151609) rings. However, in the context of the naphthalene ring system, electrophilic substitution is strongly biased towards the α-position (C1, C4, C5, or C8) due to the greater stability of the resulting carbocation intermediate. youtube.com For 2-substituted naphthalenes, nitration predominantly yields the 1-nitro product. youtube.comnih.gov

While classical nitration often employs a mixture of nitric and sulfuric acids, several catalytic systems have been developed to improve selectivity and reduce the use of harsh acids. mdpi.com Zeolite catalysts, for instance, have demonstrated high regioselectivity in the mononitration of naphthalene. mdpi.com

A plausible catalytic approach for the nitration of 2-(trifluoromethoxy)naphthalene would involve the use of a solid acid catalyst or a metal-catalyzed reaction. For example, modified HBEA zeolite catalysts have been shown to be effective for the selective mononitration of naphthalene, favoring the 1-position. mdpi.com The reaction conditions, including temperature and the choice of nitrating agent, can be optimized to maximize the yield of the desired 1-nitro-2-(trifluoromethoxy)naphthalene.

Table 1: Representative Catalytic Systems for the Nitration of Naphthalene Derivatives

| Catalyst System | Nitrating Agent | Substrate | Major Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| HBEA-25 Zeolite | Fuming HNO₃ | Naphthalene | 1-Nitronaphthalene | 68.2 | mdpi.com |

| HY-Zeolite | N₂O₄ | Naphthalene | 1-Nitronaphthalene | - | rsc.org |

| Copper Catalyst | tert-Butyl nitrite | BN-Naphthalene | Nitro-BN-Naphthalene | - | rsc.org |

The final step in the proposed synthesis is the reduction of the nitro group of 1-nitro-2-(trifluoromethoxy)naphthalene to the corresponding amine. Catalytic hydrogenation is a highly efficient and widely used method for this transformation. The trifluoromethoxy group is stable under typical catalytic hydrogenation conditions.

A variety of catalysts are effective for the reduction of nitroarenes, with palladium on carbon (Pd/C) being one of the most common and versatile. rsc.orgmdpi.com Catalytic transfer hydrogenation offers a convenient alternative to using gaseous hydrogen. In this method, a hydrogen donor, such as ammonium (B1175870) formate, is used in conjunction with a catalyst like Pd/C. mdpi.com This approach is often performed under mild conditions and provides excellent yields.

The reduction of nitroarenes is generally a high-yielding reaction, and the presence of the trifluoromethoxy group is not expected to interfere with the process. The choice of catalyst, solvent, and hydrogen source can be tailored to optimize the reaction for efficiency and purity of the final product, this compound.

Table 2: Catalytic Systems for the Reduction of Aromatic Nitro Compounds

| Catalyst System | Hydrogen Source | Substrate | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Pd/C | Ammonium Formate | Aromatic Nitro Compounds | Substituted Anilines | High | mdpi.com |

| Pd/C | Methanol | Aromatic Nitro Compounds | Arylamines | Moderate to Good | sci-hub.se |

| Palladium/Graphene | NaBH₄ / H₂ | Nitrophenols / Nitrotoluenes | Aminophenols / Toluidines | High | rsc.org |

| Ruthenium Photocatalyst | Dihydropyridine | Nitroarenes | N-Phenyl Hydroxamic Acids | - | nih.gov |

Note: These are general examples for the reduction of nitroarenes; specific data for 1-nitro-2-(trifluoromethoxy)naphthalene may vary.

Reactivity and Reaction Mechanisms of 1 Amino 2 Trifluoromethoxy Naphthalene

Electrophilic Aromatic Substitution Reactions of the Naphthalene (B1677914) Core

Electrophilic aromatic substitution (EAS) on the naphthalene ring of 1-amino-2-(trifluoromethoxy)naphthalene is a complex process influenced by the opposing electronic effects of its substituents. The inherent preference for electrophilic attack at the α-position (C1) of the naphthalene ring is a critical factor in determining the outcome of these reactions. wordpress.com

Influence of Substituents on Regioselectivity and Reaction Rates

The amino group at the C1 position is a strong activating group, donating electron density to the naphthalene ring via resonance and thereby increasing its nucleophilicity. This activation is most pronounced at the ortho and para positions relative to the amino group. In the case of 1-aminonaphthalene, this would direct incoming electrophiles primarily to the C2 and C4 positions. However, the presence of the trifluoromethoxy group at the C2 position sterically hinders attack at this site.

Therefore, for this compound, electrophilic attack is most likely to occur at the C4 position, which is para to the strongly activating amino group and avoids the steric hindrance at C2. The C5 and C7 positions on the second ring are also potential sites for substitution, though generally less favored than positions on the activated ring.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

| Position | Activating/Deactivating Influence | Steric Hindrance | Predicted Reactivity |

| C3 | Ortho to -OCF₃ (deactivating), Meta to -NH₂ (less activated) | Moderate | Low |

| C4 | Para to -NH₂ (strongly activating) | Low | High |

| C5 | Peri to -NH₂ | High | Low |

| C6 | Uninfluenced by direct resonance from -NH₂ | Low | Moderate |

| C7 | Meta to -NH₂ on adjacent ring | Low | Moderate |

| C8 | Ortho to -NH₂ on adjacent ring, Peri to -NH₂ | High | Low |

Mechanistic Studies of Electrophilic Pathways

The mechanism of electrophilic aromatic substitution on this compound follows the general pathway for EAS on aromatic compounds. This involves the initial attack of an electrophile on the electron-rich naphthalene ring to form a resonance-stabilized carbocation intermediate, often referred to as a Wheland intermediate or sigma complex. The stability of this intermediate is a key factor in determining the regioselectivity of the reaction.

Attack at the C4 position leads to a carbocation intermediate where the positive charge can be delocalized over the naphthalene system, including a resonance structure where the positive charge is adjacent to the electron-donating amino group. This particular resonance contributor provides significant stabilization, making the C4-attack pathway energetically favorable.

In contrast, attack at other positions would result in less stable carbocation intermediates. For instance, attack at the C3 position would place the positive charge in a location that does not benefit from direct resonance stabilization by the amino group.

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SₙAr) is generally less common for electron-rich aromatic systems like naphthalene. However, the presence of a strong electron-withdrawing group can facilitate such reactions. masterorganicchemistry.com In this compound, the trifluoromethoxy group possesses electron-withdrawing character, which could potentially make the naphthalene ring susceptible to nucleophilic attack, particularly at the carbon atom to which it is attached (C2).

For an SₙAr reaction to occur, a good leaving group is typically required. The trifluoromethoxy group itself is not a conventional leaving group. Therefore, SₙAr reactions on this specific compound are not expected to be facile unless a different leaving group is present on the ring. However, if a suitable leaving group were present at a position activated by the trifluoromethoxy group (ortho or para), nucleophilic substitution could be possible.

Computational studies on related systems, such as 1-dimethylamino-2,4-bis(trifluoroacetyl)naphthalene, have shown that the dimethylamino group can act as a leaving group in the presence of strong nucleophiles due to the significant activation by the two trifluoroacetyl groups. scirp.orgresearchgate.net This suggests that under harsh conditions or with significant activation from other substituents, the amino or trifluoromethoxy group in this compound might be displaced, though this is not a typical reaction pathway.

Transformations Involving the Amino Functionality

The primary amino group at the C1 position is a versatile functional handle that can undergo a variety of chemical transformations.

Acylation, Sulfonylation, and Alkylation Reactions

The lone pair of electrons on the nitrogen atom of the amino group makes it nucleophilic, readily reacting with electrophilic reagents.

Acylation: The amino group can be easily acylated using acyl halides or anhydrides in the presence of a base to form the corresponding N-acyl derivative. This reaction is often used to protect the amino group or to introduce new functional moieties.

Sulfonylation: Similarly, reaction with sulfonyl chlorides in the presence of a base yields sulfonamides. This transformation is also a common protecting group strategy and can influence the electronic properties of the molecule.

Alkylation: Direct alkylation of the amino group with alkyl halides can be challenging due to the potential for over-alkylation to form secondary and tertiary amines, as well as quaternary ammonium (B1175870) salts. Reductive amination provides a more controlled method for the synthesis of secondary and tertiary amines.

Table 2: Representative Transformations of the Amino Group

| Reaction | Reagent | Product Type |

| Acylation | Acetyl chloride, Pyridine | N-(2-(trifluoromethoxy)naphthalen-1-yl)acetamide |

| Sulfonylation | p-Toluenesulfonyl chloride, Pyridine | N-(2-(trifluoromethoxy)naphthalen-1-yl)-4-methylbenzenesulfonamide |

| Alkylation (Reductive Amination) | Aldehyde/Ketone, NaBH₃CN | N-alkyl-2-(trifluoromethoxy)naphthalen-1-amine |

Diazotization and Subsequent Transformations

Primary aromatic amines are readily converted into diazonium salts upon treatment with nitrous acid (HONO), typically generated in situ from sodium nitrite (B80452) and a strong acid at low temperatures. organic-chemistry.org The resulting 2-(trifluoromethoxy)naphthalene-1-diazonium salt is a highly versatile intermediate that can undergo a variety of subsequent transformations, collectively known as Sandmeyer-type reactions.

The diazonium group (-N₂⁺) is an excellent leaving group (as N₂ gas) and can be replaced by a wide range of nucleophiles, providing a powerful synthetic route to a diverse array of substituted naphthalenes that would be difficult to prepare by other means.

Table 3: Potential Transformations of the Diazonium Salt of this compound

| Reaction | Reagent(s) | Product |

| Sandmeyer (Halogenation) | CuCl / HCl | 1-Chloro-2-(trifluoromethoxy)naphthalene |

| Sandmeyer (Halogenation) | CuBr / HBr | 1-Bromo-2-(trifluoromethoxy)naphthalene |

| Sandmeyer (Cyanation) | CuCN / KCN | 2-(Trifluoromethoxy)naphthalene-1-carbonitrile |

| Schiemann Reaction | HBF₄, heat | 1-Fluoro-2-(trifluoromethoxy)naphthalene |

| Hydrolysis | H₂SO₄, H₂O, heat | 2-(Trifluoromethoxy)naphthalen-1-ol |

| Reduction | H₃PO₂ | 2-(Trifluoromethoxy)naphthalene |

Metal-Catalyzed Coupling Reactions at the Amino Nitrogen

The amino group of this compound serves as a key site for the formation of new carbon-nitrogen bonds, enabling the synthesis of more complex molecular architectures. Metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and the Ullmann condensation, are powerful methods for the N-arylation of primary amines.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern organic synthesis for the formation of C-N bonds. wikipedia.orgacsgcipr.orglibretexts.org This reaction typically involves the coupling of an amine with an aryl halide or triflate in the presence of a palladium catalyst and a suitable phosphine ligand. While specific studies on the Buchwald-Hartwig amination of this compound are not extensively detailed in the available literature, the general principles of this reaction are well-established for a wide range of primary and secondary amines. wikipedia.orgacsgcipr.org The choice of palladium precursor, ligand, and base is crucial for achieving high yields and functional group tolerance. beilstein-journals.orgresearchgate.net For instance, bulky electron-rich phosphine ligands are often employed to facilitate the catalytic cycle.

The Ullmann condensation , a copper-catalyzed reaction, represents an older but still valuable method for N-arylation. wikipedia.orgorganic-chemistry.org Traditionally, this reaction requires harsh conditions, including high temperatures and stoichiometric amounts of copper. wikipedia.org However, modern advancements have introduced milder reaction conditions through the use of ligands such as amino acids and 1,10-phenanthroline, which can promote the coupling at lower temperatures. mdpi.comfrontiersin.org Microwave-assisted copper-catalyzed Ullmann reactions have also been shown to be efficient for the synthesis of N-aryl compounds. nih.gov The reactivity of aminonaphthalene derivatives in such coupling reactions can be influenced by the electronic nature of the substituents on both the amine and the aryl halide.

While direct experimental data for this compound is limited, the following table provides a general overview of the typical conditions for these metal-catalyzed N-arylation reactions based on studies with analogous aminonaphthalene derivatives.

| Reaction Name | Catalyst | Ligand (Example) | Base (Example) | Solvent (Example) | Temperature (°C) |

| Buchwald-Hartwig Amination | Pd(OAc)2, Pd2(dba)3 | XPhos, RuPhos | NaOtBu, K3PO4 | Toluene, Dioxane | 80-120 |

| Ullmann Condensation | CuI, Cu2O | L-proline, 1,10-phenanthroline | K2CO3, Cs2CO3 | DMF, DMSO | 100-200 |

Rearrangement Reactions of this compound and its Derivatives

Rearrangement reactions are fundamental processes in organic chemistry that can lead to significant structural changes in a molecule. For substituted aminonaphthalenes, various skeletal rearrangements can be envisioned, although specific examples for this compound are not well-documented.

One relevant type of rearrangement involves the migration of substituents on an aromatic ring. For instance, a acsgcipr.orgacsgcipr.org-sigmatropic rearrangement has been reported for the synthesis of BINAMs (1,1'-binaphthyl-2,2'-diamines) from azonaphthalenes. nih.gov While this is not a direct rearrangement of an aminonaphthalene, it highlights the potential for sigmatropic shifts in naphthalene systems.

Another conceptually related transformation is the intramolecular migration of an OCF3 group. Studies on the synthesis of ortho-trifluoromethoxylated aniline (B41778) derivatives have shown that an OCF3 group can migrate from a nitrogen atom to the ortho position of the aromatic ring. researchgate.netnih.gov This type of rearrangement proceeds through a proposed heterolytic cleavage of the N-OCF3 bond followed by recombination. Although this involves an N-O bond rather than a direct C-O bond on the aromatic ring, it demonstrates the potential mobility of the trifluoromethoxy group under certain conditions.

Photochemical rearrangements are also known for naphthalene derivatives. Visible light-induced dearomative cycloadditions of naphthalenes can be followed by skeletal rearrangements of the resulting cycloadducts. chemrxiv.org The specific substitution pattern on the naphthalene ring can influence the course of these photochemical reactions.

The potential for rearrangement reactions in this compound and its derivatives remains an area for further investigation. The electronic push-pull nature of the amino and trifluoromethoxy substituents could potentially facilitate or hinder certain rearrangement pathways.

Derivatization and Functionalization Strategies of 1 Amino 2 Trifluoromethoxy Naphthalene

Directed C-H Functionalization Methodologies

Direct C-H functionalization is a powerful, atom-economical strategy for molecular derivatization that avoids the need for pre-functionalized substrates. For 1-Amino-2-(trifluoromethoxy)naphthalene, the primary amino group is a key handle for directing metal catalysts to specific C-H bonds.

While the raw amino group is generally a poor directing group, it can be readily converted into a more effective directing group, such as an amide or a picolinamide. This approach has been extensively used for the regioselective functionalization of 1-naphthylamine derivatives. wikipedia.org The choice of catalyst and directing group can steer functionalization to various positions on the naphthalene (B1677914) ring.

Peri (C8) Functionalization: The C8 position is sterically accessible and its activation via a C1-directing group leads to the formation of a stable, six-membered metallocycle intermediate. This makes peri-functionalization a highly favored pathway. Palladium catalysis is commonly employed for C8-arylation, -alkylation, and -amination reactions on 1-naphthylamine scaffolds. vulcanchem.comlibretexts.orgmt.com

Ortho (C2) and Para (C4) Functionalization: While the C2 position is adjacent to the directing group, it is already substituted in the target molecule. Remote functionalization at the C4 position, however, has been successfully demonstrated for 1-naphthylamides using silver(I) catalysis for amination reactions. wikipedia.org Achieving selectivity for these more distant positions often requires overcoming the intrinsic preference for C8 activation.

The trifluoromethoxy group at the C2 position is expected to exert a significant electronic influence. As a moderately deactivating, meta-directing group, it would electronically disfavor positions C1 and C3, potentially reinforcing the directing group's control over C8 and C4 functionalization.

Below is a table summarizing C-H functionalization reactions on analogous 1-aminonaphthalene systems, which serve as a model for the potential reactivity of this compound.

| Reaction Type | Substrate Analog | Position Functionalized | Catalyst System | Reagent | Reference |

| Amination | N-(naphthalen-1-yl)picolinamide | C4 | AgOAc | Di-tert-butyl azodicarboxylate | wikipedia.org |

| Amination | N-(naphthalen-1-yl)picolinamide | C8 | Pd(OAc)₂ | Secondary aliphatic amines | libretexts.org |

| Arylation | 1-Amidonaphthalenes | C8 | Pd(OAc)₂ | Diaryliodonium salts | vulcanchem.com |

| Alkylation | 1-Naphthylamines | C8 | Pd(OAc)₂ | Dichloroalkanes | mt.com |

| Alkenylation | N-(naphthalen-1-yl)acetamide | C8 | [Ru(p-cymene)Cl₂]₂ | Alkenes | chim.it |

This table presents data from analogous compounds to illustrate potential reaction pathways for this compound.

Halogenation and Subsequent Cross-Coupling Reactions (Suzuki, Stille, Heck, Sonogashira)

The introduction of a halogen atom onto the this compound scaffold provides a versatile synthetic handle for a wide array of palladium-catalyzed cross-coupling reactions. This two-step strategy—halogenation followed by coupling—is a classic and powerful approach for constructing complex carbon-carbon and carbon-heteroatom bonds.

Halogenation: The regioselectivity of electrophilic halogenation on the target molecule will be governed by the interplay between the activating ortho,para-directing amino group and the deactivating meta-directing trifluoromethoxy group. The C4 position is electronically activated by the C1-amino group and is not sterically hindered, making it a likely site for substitution. Electrophilic bromination of 1-aminonaphthalene with reagents like N-Bromosuccinimide (NBS) or silica-supported quinolinium tribromide has been shown to be effective. chim.itscielo.br Similarly, iodination can be achieved using various iodine-based reagents.

Cross-Coupling Reactions: A halogenated derivative of this compound would be an excellent substrate for numerous cross-coupling reactions.

Suzuki-Miyaura Coupling: This reaction pairs the aryl halide with an organoboron reagent (boronic acid or ester) to form a new C-C single bond, enabling the synthesis of biaryl compounds. mt.comwikipedia.org

Heck Reaction: This reaction creates a new C-C bond by coupling the aryl halide with an alkene, yielding a substituted alkene product. wikipedia.orgorganic-chemistry.org

Sonogashira Coupling: This method is used to form a C-C triple bond by coupling the aryl halide with a terminal alkyne, typically using a palladium/copper co-catalytic system. chim.itnrochemistry.com

Stille Coupling: This reaction involves the coupling of the aryl halide with an organotin compound. While highly versatile, the toxicity of the tin reagents is a significant drawback. nrochemistry.comorganic-chemistry.org

The following table details examples of cross-coupling reactions on relevant naphthalene precursors, demonstrating the feasibility of these transformations.

| Coupling Reaction | Substrate Analog | Coupling Partner | Catalyst System | Product Type | Reference |

| Sonogashira | 1-Amino-2-iodonaphthalene | Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂, CuI | Alkynyl aminonaphthalene | chim.it |

| Heck | 1-Bromonaphthalene | Acrolein | Supported Palladacycle | Alkenyl naphthalene | researchgate.net |

| Suzuki | Halogenated aminopyrazoles | Aryl boronic acids | Pd catalyst | Arylated aminopyrazoles | nih.gov |

| Stille | Aryl halides | Organostannanes | Pd catalyst | Biaryls | organic-chemistry.org |

This table showcases reactions on analogous compounds, indicating the synthetic potential of halogenated this compound.

Annulation Reactions for Heterocyclic Scaffold Generation

Annulation reactions, which involve the formation of a new ring fused to an existing scaffold, are of paramount importance for generating complex heterocyclic systems, many of which are prevalent in pharmaceuticals and functional materials. The this compound core, with its reactive amino group and adjacent C-H bond at the C8 position, is well-suited for such transformations.

Strategies for annulation often involve an initial functionalization followed by an intramolecular cyclization. For instance, a C-H functionalization at the C8 position to introduce an appropriate tether, followed by reaction with the C1-amino group, can lead to the formation of novel fused nitrogen-containing heterocycles. Similarly, derivatization of the amino group itself can provide a reactive handle for subsequent ring-closing reactions.

While specific annulation reactions on this compound have not been reported, established methods on related systems provide a clear blueprint. For example, intramolecular Robinson annulation is a powerful method for constructing polycyclic structures. wikipedia.org Tandem reactions of 2-alkynylbenzonitriles with Reformatsky reagents have been used to generate 1-aminonaphthalene-2-carboxylates, which are precursors to lactone-fused systems. mt.com Furthermore, ring-opening and annulation sequences of complex triazines have been employed to build novel naphtho-fused quinazoline systems. wikipedia.org

The presence of the trifluoromethoxy group could influence the electronic properties and reactivity of intermediates in these annulation cascades, potentially leading to novel reactivity or requiring modified reaction conditions.

| Annulation Strategy | Precursor Type | Resulting Heterocyclic System | Key Features | Reference |

| Intramolecular Robinson Annulation | Unsaturated keto-aldehydes | Tricyclic enones | Organocatalyzed, asymmetric | wikipedia.org |

| Tandem Reformatsky/Cyclization | 2-Alkynylbenzonitriles | Naphtho[2,3-c]furan-1(3H)-ones | Cascade process, lignan synthesis | mt.com |

| Ring Opening-Annulation | Anthra[1,2-d] vulcanchem.comchim.itscielo.brtriazinones | Naphtho[2,3-H]quinazolines | Reaction with pyridines | wikipedia.org |

This table presents general annulation strategies that could be adapted for the synthesis of novel heterocycles from this compound.

Incorporation into Polymeric and Supramolecular Architectures

The unique electronic and structural features of this compound make it an attractive monomer for incorporation into advanced polymers and a building block for designing complex supramolecular assemblies.

Polymeric Architectures: The amino group provides a reactive site for polymerization. For instance, it can be used to form polyamides, polyimides, or poly(azomethine)s. Aromatic polyimides derived from diamine monomers are known for their exceptional thermal stability and mechanical properties. researchgate.net The trifluoromethoxy group can enhance solubility in organic solvents and impart desirable properties such as low dielectric constant and high thermal stability to the resulting polymer. Oxidative polymerization of aminonaphthol derivatives has been shown to produce electroactive polymers with interesting optical properties. nih.gov By converting this compound into a diamine or reacting it with dianhydrides, novel high-performance polymers could be synthesized.

Supramolecular Architectures: In supramolecular chemistry, non-covalent interactions such as hydrogen bonding, π-π stacking, and halogen bonding are used to construct well-defined, higher-order structures. The naphthalene core is an excellent platform for π-stacking interactions, while the amino group is a potent hydrogen bond donor. The fluorine atoms of the trifluoromethoxy group can act as hydrogen bond acceptors. The interplay of these interactions can be exploited to direct the self-assembly of molecules into predictable architectures like layers, chains, or complex 3D networks. researchgate.net The incorporation of fluorine can introduce specific C-H···F interactions that further guide the crystal packing and thermal stability of the resulting supramolecular structures. rsc.org

| Architecture Type | Monomer/Building Block Analog | Key Functional Groups | Resulting Properties | Reference |

| Polyimides | 2,3-bis(4-aminophenoxy)naphthalene | Diamine | High thermal stability | researchgate.net |

| Poly(azomethine)s | 8-Amino-2-naphthol | Amino, Hydroxyl | Fluorescence, electrochemical activity | nih.gov |

| Supramolecular Layers | Naphthalene-1,5-diaminium cations | Aminium, Phosphonate anions | Hydrogen-bonded networks | researchgate.net |

| Supramolecular Synthons | Fluorobenzenethiolates | C-F, C-H | Controlled crystal packing, thermal stability | rsc.org |

This table provides examples of polymer and supramolecular systems based on analogous building blocks, highlighting the potential of this compound in materials science.

Scaffold-Based Library Generation for Combinatorial Research

Combinatorial chemistry aims to rapidly generate large libraries of related compounds for high-throughput screening in drug discovery and materials science. The this compound scaffold is an ideal starting point for creating such libraries due to the multiple, regiochemically distinct positions available for functionalization.

A diversity-oriented synthesis approach could leverage the strategies outlined in the previous sections. organic-chemistry.org For example, an initial halogenation at the C4 position could be followed by a suite of parallel cross-coupling reactions (Suzuki, Sonogashira, etc.) with a diverse set of building blocks. Simultaneously, the amino group could be acylated with a variety of carboxylic acids. Combining these two diversification pathways would quickly generate a large library of structurally distinct molecules.

Furthermore, C-H activation methodologies offer a powerful tool for late-stage functionalization, allowing for the introduction of diverse functional groups at various positions (e.g., C8) on an already elaborated core structure. tandfonline.com This approach is particularly valuable for structure-activity relationship (SAR) studies, as it allows for systematic modification of the scaffold. The generation of encoded combinatorial libraries, where a coding peptide or other tag allows for easy identification of active compounds, represents a sophisticated method for screening large libraries based on this scaffold. scielo.br

| Library Generation Strategy | Core Scaffold Analog | Key Reactions Employed | Purpose | Reference |

| Diversity-Oriented Synthesis | Naphthalene | C-H activation at C6/C7 | Accessing novel chemical space | organic-chemistry.orgtandfonline.com |

| Encoded Combinatorial Library | Peptide backbone | Solid-phase synthesis | Rapid discovery of bioactive leads | scielo.br |

| Multi-component Reactions | Naphthalenes, olefins, alkyl bromides | Ruthenium-catalyzed C-H functionalization | Modular synthesis of multifunctional naphthalenes | chim.it |

This table illustrates strategies for library generation that could be applied to the this compound scaffold for combinatorial research.

In-depth Spectroscopic and Structural Data for this compound Currently Unavailable in Public Scientific Domain

Despite a comprehensive search of scientific literature and chemical databases, detailed experimental and theoretical data regarding the advanced spectroscopic and structural properties of the chemical compound this compound could not be located. As a result, the generation of a scientifically accurate and detailed article as per the requested outline is not possible at this time.

The user's request specified a detailed article focusing on the following aspects of this compound:

Advanced Spectroscopic and Structural Elucidation of 1 Amino 2 Trifluoromethoxy Naphthalene

Chiroptical Properties and Stereochemical Investigations (if applicable)

Fulfilling this request would necessitate access to specific research findings, including data tables of NMR chemical shifts (¹H, ¹³C, ¹⁹F), crystallographic information files (CIF) detailing bond lengths and angles, and vibrational frequency data from IR and Raman spectroscopy.

Extensive searches were conducted to locate primary research articles, spectroscopic databases, and computational studies that would provide this information. These searches included queries for experimental NMR spectra, single-crystal X-ray diffraction results, and vibrational spectroscopy data. Additionally, searches were performed to find any theoretical or computational chemistry studies that might offer predicted spectroscopic or structural parameters for the compound.

Unfortunately, these exhaustive efforts did not yield any specific data for 1-Amino-2-(trifluoromethoxy)naphthalene. While general information on related classes of compounds, such as other substituted naphthalenes or molecules containing the trifluoromethoxy group, is available, this information is not specific enough to construct the detailed and scientifically rigorous article requested. The creation of data tables and in-depth analysis of research findings are contingent on the public availability of such data.

Without access to either experimental or robust theoretical data for this compound, any attempt to generate the requested article would be speculative and would not meet the required standards of accuracy and factual reporting.

Therefore, it must be concluded that the necessary scientific information to fulfill the user's request is not present in the public domain at this time.

Theoretical and Computational Investigations of 1 Amino 2 Trifluoromethoxy Naphthalene

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic characteristics of molecules like 1-amino-2-(trifluoromethoxy)naphthalene. nih.gov These methods provide a detailed picture of electron distribution and orbital energies, which are fundamental to understanding molecular reactivity and spectroscopic properties.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic properties of a molecule. rsc.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. rsc.orgsamipubco.com

For this compound, the electron-donating amino (-NH₂) group is expected to significantly raise the energy of the HOMO, while the strongly electron-withdrawing trifluoromethoxy (-OCF₃) group would lower the energy of the LUMO. This combined effect would lead to a relatively small HOMO-LUMO gap, suggesting a molecule that is moderately reactive and susceptible to electronic transitions. rsc.org The HOMO would likely be localized primarily over the naphthalene (B1677914) ring and the amino group, indicating this region is the primary site for electrophilic attack. Conversely, the LUMO would be distributed across the aromatic system, influenced by the trifluoromethoxy group, marking potential sites for nucleophilic attack.

Table 1: Predicted Frontier Molecular Orbital Properties for this compound

| Parameter | Predicted Value (eV) | Implication |

|---|---|---|

| HOMO Energy | ~ -5.5 to -5.9 | Region of high electron density, susceptible to electrophilic attack. |

| LUMO Energy | ~ -1.0 to -1.4 | Region of low electron density, susceptible to nucleophilic attack. |

| HOMO-LUMO Gap (ΔE) | ~ 4.1 to 4.9 | Indicates moderate chemical reactivity and stability. rsc.org |

Electrostatic Potential Surface Mapping

An Electrostatic Potential (ESP) map illustrates the three-dimensional charge distribution of a molecule, providing a visual guide to its reactive sites. libretexts.orgwalisongo.ac.id On an ESP map, regions of negative potential (typically colored red) indicate electron-rich areas that are attractive to electrophiles, while regions of positive potential (blue) are electron-poor and attractive to nucleophiles. researchgate.netnih.gov

For this compound, the ESP map would show a significant region of negative potential around the nitrogen atom of the amino group due to its lone pair of electrons. The area around the highly electronegative fluorine atoms of the trifluoromethoxy group would also exhibit negative potential. researchgate.net In contrast, the hydrogen atoms of the amino group and parts of the aromatic ring adjacent to the electron-withdrawing -OCF₃ group would display a positive potential. This mapping is invaluable for predicting intermolecular interactions, such as hydrogen bonding, and the initial pathways of chemical reactions. researchgate.net

Charge Distribution and Bond Critical Point Analysis

Methods like Natural Bond Orbital (NBO) analysis provide a quantitative measure of charge distribution by assigning partial charges to each atom in the molecule. mdpi.com In this compound, the nitrogen atom would carry a significant negative charge, while the carbon atom attached to it would have a partial positive charge. The oxygen and fluorine atoms of the -OCF₃ group would be strongly negative, inducing a positive charge on the adjacent carbon atom.

Quantum Theory of Atoms in Molecules (QTAIM) can be used to analyze the topology of the electron density. This method identifies bond critical points (BCPs) between atoms, and the properties at these points (like electron density and its Laplacian) reveal the nature of the chemical bonds (e.g., covalent, ionic, or van der Waals interactions). rsc.org This analysis would confirm the covalent nature of the C-N, C-O, and C-F bonds and characterize the weaker intramolecular interactions that influence the molecule's conformation.

Conformational Analysis and Energy Landscapes

Conformational analysis involves studying the different spatial arrangements (conformations) of a molecule and their corresponding energies. organicchemistrytutor.comlumenlearning.com For this compound, the primary focus of conformational analysis would be the rotation around the C2-O bond of the trifluoromethoxy group and the C1-N bond of the amino group.

While the naphthalene core is rigid, these substituent groups can rotate. nih.gov Computational methods can map the potential energy surface by systematically changing the dihedral angles of these bonds. This analysis would likely reveal that steric hindrance between the bulky trifluoromethoxy group, the amino group, and the hydrogen atom at the 8-position of the naphthalene ring plays a crucial role in determining the most stable conformation. imperial.ac.uk The lowest energy conformation would be one that minimizes these steric clashes, likely with the -OCF₃ and -NH₂ groups oriented away from each other.

Molecular Dynamics Simulations in Various Solvation Environments

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing insights into the dynamic behavior of this compound in different environments. morressier.comarxiv.org By simulating the molecule in solvents of varying polarity (e.g., water, ethanol, cyclohexane), MD can reveal how solvent interactions influence its conformational preferences and stability. nih.govdocumentsdelivered.com

In polar solvents like water, the simulation would likely show strong hydrogen bonding between the solvent and the amino group. The polar trifluoromethoxy group would also engage in dipole-dipole interactions. In nonpolar solvents, van der Waals forces would dominate the interactions. These simulations are essential for understanding properties like solubility and how the molecule behaves in a biological or chemical medium. morressier.comnih.gov

Prediction of Spectroscopic Parameters and Their Correlation with Experimental Data

A significant application of quantum chemical calculations is the prediction of spectroscopic data, which can be compared with experimental results for structural validation. nih.govscienceopen.com

NMR Spectroscopy: Calculations can predict the ¹H and ¹³C NMR chemical shifts with high accuracy. samipubco.com For this molecule, the calculations would predict distinct signals for the aromatic protons, influenced by the electronic effects of the amino and trifluoromethoxy groups.

Vibrational Spectroscopy (IR and Raman): Theoretical calculations can compute the vibrational frequencies and intensities, which correspond to peaks in IR and Raman spectra. nih.gov This allows for the assignment of specific spectral bands to the stretching and bending modes of functional groups like N-H, C-F, and C-O.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can predict the electronic transitions responsible for UV-Vis absorption. mdpi.com The calculations would likely predict strong absorption in the UV region, corresponding to π-π* transitions within the naphthalene system, modulated by the charge-transfer character introduced by the donor (-NH₂) and acceptor (-OCF₃) groups. nih.gov

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopy Type | Predicted Parameter | Predicted Value/Region |

|---|---|---|

| ¹³C NMR | Chemical Shift (C-OCF₃) | ~ 145-155 ppm |

| ¹H NMR | Chemical Shift (-NH₂) | ~ 4.0-5.5 ppm |

| IR | N-H Stretch | ~ 3300-3500 cm⁻¹ |

| IR | C-F Stretch | ~ 1100-1300 cm⁻¹ |

| UV-Vis | λmax (π-π* transition) | ~ 300-340 nm |

By correlating these predicted parameters with experimental spectra, computational studies serve as a powerful method for confirming the molecular structure and understanding its fundamental electronic properties. nih.govmdpi.com

Computational Design of Novel this compound Analogues with Tuned Properties

The strategic design of novel analogues of this compound through computational methods represents a sophisticated approach to fine-tuning its chemical and physical properties for specific applications. By leveraging a suite of in silico techniques, researchers can predict how structural modifications to the parent molecule will influence its electronic characteristics, steric profile, and potential biological activity. This predictive power accelerates the discovery of new molecules with enhanced or specialized functionalities, bypassing the often time-consuming and resource-intensive process of traditional synthetic exploration.

The core of this computational design process lies in the systematic modification of the this compound scaffold. This can involve the introduction of various functional groups at different positions on the naphthalene ring, the substitution of the amino group, or even alterations to the trifluoromethoxy moiety. The goal is to establish a clear understanding of the structure-property relationships that govern the behavior of this class of compounds.

A typical workflow for the computational design of novel analogues begins with the establishment of a baseline quantum mechanical model of the parent molecule. Using methodologies such as Density Functional Theory (DFT), key electronic properties are calculated. These properties include the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the resulting HOMO-LUMO gap, which is a critical indicator of the molecule's reactivity and electronic excitation potential.

Once the baseline properties are established, a virtual library of analogues is created by introducing a range of substituents to the naphthalene core. These substituents are chosen to represent a spectrum of electronic effects, from electron-donating groups (EDGs) like methoxy (B1213986) (-OCH₃) and methyl (-CH₃) to electron-withdrawing groups (EWGs) such as nitro (-NO₂) and cyano (-CN). For each of these virtual analogues, the same set of quantum mechanical calculations is performed to predict how the modifications will tune the electronic properties.

For instance, the introduction of a strong electron-withdrawing group is predicted to lower the energy of the LUMO, thereby reducing the HOMO-LUMO gap and potentially shifting the absorption spectrum of the molecule. Conversely, an electron-donating group would be expected to raise the HOMO energy, also leading to a smaller energy gap. These predictions are invaluable for designing molecules with specific optical or electronic properties, such as those required for use as fluorescent probes or in organic electronics.

Beyond the tuning of electronic properties, computational models are also extensively used to predict the biological activity of novel analogues. Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking are central to this effort. ijpsjournal.comnih.gov QSAR models establish a mathematical correlation between the structural features of a group of molecules and their observed biological activity. nih.gov By training a QSAR model on a dataset of known compounds, it becomes possible to predict the activity of new, untested analogues.

Molecular docking simulations, on the other hand, provide a more granular view of how a molecule might interact with a biological target, such as a protein or enzyme. niscpr.res.inelsevierpure.com These simulations predict the preferred binding orientation of the analogue within the active site of the target and estimate the strength of the binding affinity. ijpsjournal.com This is particularly useful in drug discovery, where the goal is to design molecules that bind selectively and with high affinity to a specific biological target. elsevierpure.combohrium.com For example, analogues of this compound could be designed to fit optimally into the binding pocket of a particular enzyme, with modifications aimed at enhancing interactions with key amino acid residues. elsevierpure.com

The trifluoromethoxy group itself is often incorporated in medicinal chemistry to improve metabolic stability and membrane permeability, and computational models can help to refine these properties further. In silico ADME (Absorption, Distribution, Metabolism, and Excretion) prediction tools can assess the drug-likeness of novel analogues, flagging potential issues with solubility, toxicity, or metabolic fate early in the design process. nih.gov

The culmination of these computational investigations is the identification of a small number of the most promising candidates for synthesis and experimental validation. This targeted approach ensures that laboratory resources are focused on the molecules with the highest probability of possessing the desired properties, thereby streamlining the research and development pipeline.

The following tables provide a hypothetical illustration of the data that would be generated during the computational design of novel this compound analogues.

| Analogue | Substituent | Position | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|---|---|

| Parent Molecule | -H | - | -5.8 | -1.2 | 4.6 |

| Analogue 1 | -NO₂ | 6 | -6.2 | -2.0 | 4.2 |

| Analogue 2 | -CN | 6 | -6.1 | -1.8 | 4.3 |

| Analogue 3 | -OCH₃ | 7 | -5.5 | -1.1 | 4.4 |

| Analogue 4 | -CH₃ | 7 | -5.6 | -1.1 | 4.5 |

Uncharted Territory: The Tantalizing Potential of this compound in Advanced Scientific Research

The scientific community stands at the precipice of discovery with the chemical compound this compound, a molecule holding significant theoretical promise for transformative advancements in materials science and chemical biology. While comprehensive research on this specific naphthalene derivative remains in its nascent stages, preliminary investigations and the known properties of its structural analogs suggest a wealth of potential applications waiting to be unlocked. This article delves into the prospective advanced applications and mechanistic research avenues for this compound, offering a forward-looking perspective on its role in interdisciplinary sciences.

Future Perspectives and Emerging Research Avenues for 1 Amino 2 Trifluoromethoxy Naphthalene

Integration into Complex Molecular Architectures and Supramolecular Assemblies

The structure of 1-amino-2-(trifluoromethoxy)naphthalene offers distinct opportunities for its use as a building block in larger, more complex systems. Supramolecular chemistry, which focuses on non-covalent interactions, is a key area where this molecule could be impactful wikipedia.org.

Hydrogen Bonding and π-π Stacking: The primary amine (-NH₂) is a classic hydrogen bond donor, while the oxygen of the trifluoromethoxy group and the nitrogen atom itself can act as acceptors. These interactions, coupled with the potential for π-π stacking of the naphthalene (B1677914) rings, could be exploited to direct the self-assembly of molecules into well-defined one-, two-, or three-dimensional structures.

Host-Guest Chemistry: The naphthalene core provides a rigid, hydrophobic surface area, making it a candidate for inclusion in host-guest complexes with macrocycles like cyclodextrins or calixarenes. The trifluoromethoxy group, with its lipophilic nature, would influence binding affinity and selectivity within these systems mdpi.comnih.gov.

Polymer and Material Scaffolding: The amino group serves as a versatile handle for covalent integration into polymers or larger discrete molecular architectures. It can be readily converted into amides, imines, or other functional groups, allowing the naphthalene unit to be incorporated as a rigid, fluorescent, or electronically active component in advanced materials.

Future research should focus on crystallographic and spectroscopic studies to understand and control the non-covalent interactions that govern the assembly of this molecule and its derivatives.

Exploration of Unconventional Reactivity Patterns

The interplay between the electron-donating amino group and the potent electron-withdrawing trifluoromethoxy group is expected to create unique reactivity patterns on the naphthalene scaffold.

Modulation of Aromatic Reactivity: The -OCF₃ group significantly lowers the electron density of the aromatic rings, making them more susceptible to nucleophilic aromatic substitution—a reaction typically challenging for naphthalenes acs.org. Conversely, it may alter the regioselectivity of electrophilic substitutions, potentially directing incoming groups to positions not favored in simple aminonaphthalenes.

C-H Functionalization: Modern synthetic methods increasingly rely on the direct functionalization of carbon-hydrogen (C-H) bonds. The electronic bias from the -OCF₃ group could enable novel, site-selective C-H activation reactions on the naphthalene core, providing streamlined access to polysubstituted derivatives that are otherwise difficult to synthesize researchgate.netmdpi.comnih.gov. Future work could explore transition-metal-catalyzed C-H amination, arylation, or alkylation at positions electronically influenced by the existing substituents.

Photochemical Reactions: Aromatic amines and trifluoromethylated compounds can exhibit unique photochemical reactivity nih.gov. Investigating the behavior of this compound under irradiation could reveal novel pathways for defluorination, rearrangement, or cycloaddition, leading to new molecular scaffolds.

Advancements in Sustainable and Scalable Synthesis

The development of efficient and environmentally benign synthetic routes is crucial for enabling the exploration of any chemical compound. Currently, the synthesis of many organofluorine compounds relies on harsh reagents and multi-step processes acs.orgacs.org. Future research must prioritize sustainable approaches for this compound.

Green Trifluoromethoxylation: Traditional methods for introducing the -OCF₃ group can be hazardous. Research into safer, late-stage trifluoromethoxylation of a pre-existing 1-amino-2-hydroxynaphthalene precursor could provide a more viable route.

Mechanochemistry: Mechanochemical methods, which use mechanical force instead of bulk solvents to drive reactions, offer a green alternative for synthesis. A potential route could involve the mechanochemical conversion of an amino group to the trifluoromethoxy ether, a strategy that has been demonstrated on other aromatic amines acs.orgnih.gov.

Catalytic C-N Bond Formation: Instead of traditional nitration and reduction sequences, direct amination of a 2-(trifluoromethoxy)naphthalene precursor using modern catalytic methods, such as Buchwald-Hartwig or Chan-Lam coupling, could offer a more atom-economical and scalable process scispace.com.

| Synthetic Strategy | Potential Advantages | Key Research Objective |

|---|---|---|

| Late-Stage C-H Amination | High atom economy, reduces pre-functionalization steps. | Develop a catalyst system for regioselective amination of 2-(trifluoromethoxy)naphthalene. |

| Mechanochemical Synthesis | Reduces solvent waste, potentially faster reaction times. | Adapt existing protocols for deaminative trifluoromethoxylation to the naphthalene system. |

| Flow Chemistry | Improved safety for handling hazardous reagents, easier scalability. | Design a continuous flow process for the synthesis and purification of the target compound. |

Emerging Roles in Niche Scientific Disciplines

The unique combination of functional groups in this compound suggests potential applications in specialized scientific areas beyond traditional organic synthesis.

Organic Electronics: Functionalized naphthalenes are foundational components in organic semiconductors acs.org. The strong dipole moment and electron-withdrawing nature of the -OCF₃ group could make this molecule or its derivatives interesting candidates for n-type or ambipolar organic field-effect transistors (OFETs) or as components in organic light-emitting diodes (OLEDs) researchgate.netnih.gov.

Fluorescent Probes and Sensors: Aminonaphthalenes are well-known for their fluorescent properties, often exhibiting sensitivity to the local solvent environment (solvatochromism) rsc.org. The -OCF₃ group can modulate these photophysical properties, potentially leading to probes with large Stokes shifts, enhanced quantum yields, or specific responses to analytes. This could enable its use as a fluorescent sensor for metal ions or biological molecules nih.govrsc.org.

Medicinal Chemistry: The -OCF₃ group is increasingly used in drug design as a bioisostere for other groups, where it can enhance metabolic stability, lipophilicity, and binding affinity mdpi.comnih.gov. The this compound scaffold could serve as a novel starting point for the synthesis of new biologically active compounds.

Identification of Key Research Gaps and Challenges for Future Investigation

The most significant aspect of this compound is the current lack of fundamental knowledge. Bridging this gap requires a systematic research effort.

The primary challenges are rooted in the complexities of organofluorine chemistry and the selective functionalization of polycyclic aromatic hydrocarbons researchgate.netnih.gov. The synthesis of fluorinated reagents and the control of regioselectivity during the derivatization of the naphthalene core remain persistent hurdles in synthetic chemistry. Overcoming these challenges will be the first step toward unlocking the potential of this and related molecules.

| Research Area | Identified Gap | Key Challenge | Proposed Future Investigation |

|---|---|---|---|

| Synthesis | No established, optimized synthetic route exists. | Achieving high yield and purity while using sustainable methods. | Systematic evaluation of modern synthetic methods (e.g., C-H activation, flow chemistry). |

| Physicochemical Properties | Fundamental data (e.g., crystal structure, pKa, redox potential) is absent. | Obtaining high-quality material suitable for detailed characterization. | X-ray crystallography, computational modeling, and electrochemical studies. |

| Photophysics | Fluorescence properties (quantum yield, lifetime, solvatochromism) are unknown. | Understanding how the -OCF₃ group modulates the known fluorescence of the aminonaphthalene core. | Comprehensive steady-state and time-resolved fluorescence spectroscopy in various media. |

| Reactivity | The influence of the substituent interplay on reactivity is purely theoretical. | Predicting and controlling the regioselectivity of further functionalization. | Experimental studies on electrophilic/nucleophilic substitution and metal-catalyzed cross-coupling reactions. |

Q & A

Q. [Advanced]

- Persistence testing : Use OECD 309 guidelines with simulated freshwater/sediment systems. Monitor parent compound and metabolites via LC-MS/MS over 60 days.

- Degradation pathways :

- Photolysis: Exclude light for abiotic controls; use UV-A lamps (λ=365 nm) for photo-degradation studies.

- Biodegradation: Inoculate with activated sludge (OECD 301F) and track intermediates (e.g., hydroxylated derivatives).

- Data analysis : Apply first-order kinetics for half-life calculations. Cross-reference with naphthalene derivatives’ environmental fate data to identify substituent-specific trends .

What advanced techniques are suitable for elucidating metabolic pathways and reactive intermediates in mammalian models?

Q. [Advanced]

- In vitro metabolism : Use hepatic microsomes (human/rat) with NADPH regeneration systems. Identify Phase I metabolites (e.g., epoxides) via high-resolution LC-QTOF-MS.

- Adduct detection : Apply hemoglobin-binding assays (as in naphthalene oxide studies) to track reactive intermediates. Use stable isotope-labeled analogs for quantification .

- In silico prediction : Combine molecular docking (CYP450 isoforms) with MetaSite software to prioritize likely metabolic sites.

How should conflicting data on hepatotoxicity between in vitro and in vivo studies be resolved?

Q. [Advanced]

Dose reconciliation : Compare in vitro IC50 values to in vivo plasma Cmax (adjusting for protein binding).

Metabolite profiling : Test if toxicity arises from metabolites (e.g., glutathione conjugates) not generated in vitro.

Bias assessment : Apply risk-of-bias tools (e.g., Table C-6/C-7) to evaluate study design flaws, such as inadequate blinding or exposure mischaracterization .

Mechanistic studies : Use CRISPR-edited hepatocytes (CYP2E1/CYP1A2 knockouts) to isolate metabolic activation pathways.

What are best practices for establishing dose-response relationships in inhalation toxicity studies?

Q. [Basic]

- Exposure system : Use whole-body inhalation chambers with real-time aerosol monitoring (e.g., SMPS for particle size distribution).

- Dosimetry adjustment : Apply physiologically based pharmacokinetic (PBPK) modeling to account for species-specific respiratory parameters.

- Endpoint selection : Include bronchial lavage (inflammatory cytokines) and histopathology (alveolar damage scoring). Reference ATSDR’s tiered risk assessment framework for naphthalene derivatives .

How can researchers differentiate direct toxicity from metabolite-mediated effects?

Q. [Advanced]

- Chemical inhibition : Co-administer CYP450 inhibitors (e.g., α-naphthoflavone for CYP1A) in vitro/in vivo.

- Metabolite exclusion : Use hepatic clearance models (e.g., HepaRG cells without metabolic competence) to isolate parent compound effects.

- Biomarker tracking : Quantify covalent adducts (e.g., urinary 1,2-dihydroxynaphthalene) as markers of metabolic activation .

What methodologies detect and quantify this compound in soil-sediment matrices?

Q. [Basic]

- Extraction : Accelerated solvent extraction (ASE) with dichloromethane:acetone (3:1) at 100°C.

- Cleanup : Pass extracts through Florisil columns to remove humic acids.

- Quantification : GC-ECD (for fluorine detection) with confirmatory GC-MS (SIM mode, m/z 173 [M+]). Validate recovery rates (70–120%) using spiked blanks .

How should mechanistic studies investigate DNA repair pathway interactions?

Q. [Advanced]

- DNA adduct mapping : Use P-postlabeling for adduct detection; compare to naphthalene-derived adducts.

- Repair assays : Employ comet assays (alkaline conditions) with H2O2-positive controls. Test repair kinetics in XPA-deficient vs. wild-type cell lines.

- Transcriptomics : RNA-seq to identify dysregulated repair genes (e.g., XPC, ERCC1). Cross-validate with ATSDR’s biomarker prioritization framework .

What systematic approaches evaluate risk of bias in existing toxicological studies?

[Advanced]

Apply ATSDR’s tiered risk-of-bias assessment:

Tier 1 (Critical flaws) : Evaluate exposure characterization (e.g., analytical validation of dosing) and outcome completeness (attrition <20%).

Tier 2 (Moderate bias) : Check randomization, blinding, and confounder control (e.g., Table C-7).

Tier 3 (Low bias) : Prioritize studies with mechanistic concordance (e.g., in vitro/in vivo consistency) .

How can in silico models predict bioaccumulation potential?

Q. [Advanced]

- LogP estimation : Use COSMOtherm or EPI Suite to calculate octanol-water partition coefficients.

- Bioaccumulation factors : Input logP, molecular weight, and degradation half-lives into the Arnot-Gobas model.

- Validation : Compare predictions to experimental BCF values from fish exposure studies (OECD 305). Adjust for fluorine’s electronegativity effects on membrane permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.